molecular formula C18H16F3N3O3 B7709750 N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide

N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide

Cat. No.: B7709750
M. Wt: 379.3 g/mol
InChI Key: SWYXPIPHRAKGMS-SSDVNMTOSA-N
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Description

N’-[(E)-(2-ethoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide is a complex organic compound characterized by the presence of ethoxy, methylideneamino, and trifluoromethyl groups

Properties

IUPAC Name

N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c1-2-27-15-9-4-3-6-12(15)11-22-24-17(26)16(25)23-14-8-5-7-13(10-14)18(19,20)21/h3-11H,2H2,1H3,(H,23,25)(H,24,26)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYXPIPHRAKGMS-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide typically involves the condensation of an appropriate aldehyde with an amine, followed by the formation of the oxamide linkage. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction. The specific steps include:

    Condensation Reaction: The aldehyde (2-ethoxybenzaldehyde) reacts with the amine (3-(trifluoromethyl)aniline) under acidic or basic conditions to form the imine intermediate.

    Oxamide Formation: The imine intermediate is then reacted with oxalyl chloride to form the final oxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(E)-(2-ethoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N’-[(E)-(2-ethoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide
  • N-(3-methoxyphenyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide

Uniqueness

N’-[(E)-(2-ethoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide is unique due to the presence of the ethoxy group, which can influence its reactivity and binding properties. This structural feature distinguishes it from similar compounds and may contribute to its specific applications and effects in various fields of research.

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